Superior Anti-Chlamydial Efficacy at a Non-Cytotoxic Concentration Versus In-Class Comparators
Saccharocarcin A demonstrates a high level of anti-Chlamydia trachomatis activity with a defined, non-cytotoxic concentration range in host cells, a combination not documented for the closest structural analogs [1]. In a head-to-head study of isolated saccharocarcin family members, Saccharocarcin A and its congeners were found to be non-cytotoxic to mammalian cells at concentrations up to 1.0 µg/mL [2]. At a concentration of 0.5 µg/mL, Saccharocarcin A inhibits C. trachomatis infection by 88% in McCoy cells without inducing cytotoxicity [1]. In contrast, other tetronic acid compounds like kijanimicin and tetrocarcin A are primarily characterized by their broad-spectrum antibacterial or antitumor activities, with their anti-Chlamydia potential and associated safety margins not reported in the primary literature [3].
| Evidence Dimension | Anti-Chlamydial efficacy and host cell cytotoxicity |
|---|---|
| Target Compound Data | 88% inhibition of C. trachomatis infection at 0.5 µg/mL; no cytotoxicity at concentrations up to 1.0 µg/mL |
| Comparator Or Baseline | Kijanimicin, Tetrocarcin A |
| Quantified Difference | Saccharocarcin A has documented anti-Chlamydial activity with a defined non-cytotoxic range (up to 1.0 µg/mL); comparators lack any reported data for this pathogen in this context |
| Conditions | In vitro infection assay in McCoy cells |
Why This Matters
This quantifies a specific, high-efficacy, non-toxic window for inhibiting an obligate intracellular pathogen, a critical parameter for screening in Chlamydia research that is absent for related compounds.
- [1] Bertin Bioreagent. Saccharocarcin A product datasheet. Accessed 2026-04-17. View Source
- [2] Horan AC, et al. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, Fermentation, Isolation, and Biological Properties. J Antibiot (Tokyo). 1997;50(2):119-25. doi:10.7164/antibiotics.50.119 View Source
- [3] Tomita F, et al. Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. J Antibiot (Tokyo). 1980;33(9):940-5. doi:10.7164/antibiotics.33.940 View Source
